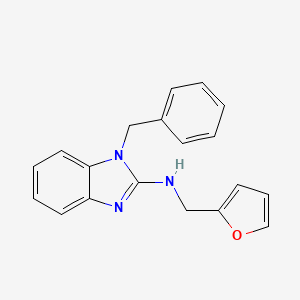

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine

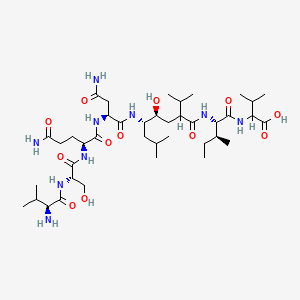

Overview

Description

“1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.36 . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . The compound should be stored at 0-8 °C .Scientific Research Applications

Inhibition of TRPC5 Channels

AC1903 is a specific inhibitor of TRPC5, the transient receptor potential canonical channel 5 . TRPC5 is a Ca2+ permeable nonselective cation channel highly expressed in the brain and kidney .

Treatment of Proteinuric Kidney Disease

AC1903 has shown therapeutic benefits in a rat model of hypertensive proteinuric kidney disease . It specifically blocked TRPC5 channel activity in glomeruli of proteinuric rats, suppressing severe proteinuria .

Prevention of Podocyte Loss

Chronic administration of AC1903 averts the loss of podocytes in a transgenic rat model of focal segmental glomerulosclerosis (FSGS) . Podocytes are cells in the Bowman’s capsule in the kidneys that wrap around capillaries of the glomerulus.

Selectivity Over Other TRPC Channels

AC1903 does not inhibit TRPC4 or TRPC6 currents and showed no off-target effects in kinase profiling assays . This indicates its selectivity and potential for targeted treatments.

Use in High-Throughput Screening Assays

AC1903 has been used as a drug candidate in a high-throughput agar colony formation assay to identify its therapeutic efficiency against medulloblastoma . Medulloblastoma is a type of brain cancer.

Safety and Hazards

Mechanism of Action

Target of Action

AC1903, also known as “1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine”, is a specific and selective inhibitor of Transient Receptor Potential Channel 5 (TRPC5) . TRPC5 is a calcium-permeable nonselective cation channel highly expressed in the brain and kidney .

Mode of Action

AC1903 interacts with its target, TRPC5, by blocking the channel activity . This blocking action inhibits the influx of calcium ions into the podocytes (a type of kidney cell), which are critical for glomerular filtration . This inhibition prevents the damaging feedback loop involving the activation of a protein called Rac1 .

Biochemical Pathways

The inhibition of TRPC5 by AC1903 affects the calcium signaling pathway in podocytes . This disruption of calcium signaling leads to a decrease in the production of reactive oxygen species (ROS) induced by angiotensin II . The suppression of ROS production helps protect the podocytes from injury .

Result of Action

The primary result of AC1903’s action is the protection of podocytes from injury and death . It suppresses severe proteinuria (a condition characterized by the presence of excess proteins in the urine) and prevents podocyte loss in models of kidney disease . This leads to an improvement in kidney function and a reduction in the symptoms of progressive kidney diseases .

properties

IUPAC Name |

1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECUWHDVQIITIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine | |

CAS RN |

831234-13-0 | |

| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.